Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate
CAS No.: 1072944-80-9
Cat. No.: VC2812397
Molecular Formula: C12H10ClNO2S
Molecular Weight: 267.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1072944-80-9 |
|---|---|
| Molecular Formula | C12H10ClNO2S |
| Molecular Weight | 267.73 g/mol |
| IUPAC Name | methyl 4-(3-chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C12H10ClNO2S/c1-7-14-10(11(17-7)12(15)16-2)8-4-3-5-9(13)6-8/h3-6H,1-2H3 |
| Standard InChI Key | GIJNEWPJPSPLDK-UHFFFAOYSA-N |
| SMILES | CC1=NC(=C(S1)C(=O)OC)C2=CC(=CC=C2)Cl |
| Canonical SMILES | CC1=NC(=C(S1)C(=O)OC)C2=CC(=CC=C2)Cl |
Introduction
Chemical Structure and Properties
Structural Features
Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate is characterized by its heterocyclic thiazole core, which is a five-membered ring containing both sulfur and nitrogen atoms. This thiazole ring is substituted at the 2-position with a methyl group, at the 4-position with a 3-chlorophenyl group, and at the 5-position with a methyl carboxylate functionality . The structural arrangement contributes to the compound's unique chemical behavior and potential biological interactions.
The basic structural information of the compound is summarized in Table 1:
| Parameter | Information |
|---|---|
| Chemical Formula | C₁₂H₁₀ClNO₂S |
| Molecular Weight | 267.73 g/mol |
| IUPAC Name | methyl 4-(3-chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylate |
| InChI | InChI=1S/C12H10ClNO2S/c1-7-14-10(11(17-7)12(15)16-2)8-4-3-5-9(13)6-8/h3-6H,1-2H3 |
| InChI Key | GIJNEWPJPSPLDK-UHFFFAOYSA-N |
| SMILES | CC1=NC(=C(S1)C(=O)OC)C2=CC(=CC=C2)Cl |
| PubChem CID | 46739106 |
Physical Properties
Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate exists as a solid at room temperature. Based on predictive models, the compound has several important physical properties that influence its handling, storage, and application in various chemical processes . These properties are outlined in Table 2:
| Property | Value | Method |
|---|---|---|
| Boiling Point | 409.6 ± 35.0 °C | Predicted |
| Density | 1.315 ± 0.06 g/cm³ | Predicted |
| pKa | 0.51 ± 0.10 | Predicted |
| Appearance | Solid | Observed |
| Storage Condition | Room temperature | Recommended |
Chemical Properties
The chemical reactivity of Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate is largely influenced by its functional groups. The thiazole ring provides a site for various chemical transformations, while the methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid. The chlorine atom on the phenyl ring affects the electron distribution and can influence the compound's reactivity in electrophilic and nucleophilic substitution reactions .
The presence of the thiazole ring enables the compound to form hydrogen bonds and engage in π-π stacking interactions with biomolecules, enhancing its potential as an inhibitor or modulator in various biological pathways. Additionally, the lipophilic character of the compound, contributed by the aromatic and heterocyclic rings, influences its solubility profile and permeability in biological systems .
Biological Activities and Applications
Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate and similar thiazole derivatives have demonstrated potential for various biological activities, making them valuable in medicinal chemistry research. Some of the reported biological activities for thiazole derivatives that may apply to this compound include:
-
Antimicrobial properties: Thiazole derivatives have shown activity against various microorganisms, suggesting potential applications as antimicrobial agents.
-
Anticancer properties: Some thiazole compounds exhibit activity against cancer cell lines, indicating potential use in cancer research and therapy.
-
Antiviral activity: Certain thiazole derivatives have demonstrated effectiveness against viral strains, suggesting possible applications in antiviral drug development.
The compound's ability to interact with biological targets such as enzymes or receptors is attributed to its structural features, particularly the thiazole ring's capacity to form hydrogen bonds and engage in π-π stacking interactions with biomolecules. This property enhances its potential as an inhibitor or modulator in various biological pathways.
For storage, it is recommended to keep the compound at room temperature in a sealed container . As with many chemical compounds, it should be protected from moisture, direct sunlight, and extreme temperature variations to maintain its stability and integrity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume